molecular formula C7H6Cl3NOS B14143559 2,2,2-trichloro-N-(thiophen-2-ylmethyl)acetamide CAS No. 546064-45-3

2,2,2-trichloro-N-(thiophen-2-ylmethyl)acetamide

Cat. No.: B14143559
CAS No.: 546064-45-3
M. Wt: 258.6 g/mol
InChI Key: NYDVNJAZOIOAQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2,2-Trichloro-N-(thiophen-2-ylmethyl)acetamide is a chemical compound characterized by the presence of a trichloromethyl group and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trichloro-N-(thiophen-2-ylmethyl)acetamide typically involves the reaction of thiophene-2-carbaldehyde with trichloroacetamide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to reflux, and the product is isolated through filtration and recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trichloro-N-(thiophen-2-ylmethyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce dichloromethyl or methyl derivatives .

Scientific Research Applications

2,2,2-Trichloro-N-(thiophen-2-ylmethyl)acetamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2,2-trichloro-N-(thiophen-2-ylmethyl)acetamide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their function. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to the disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,2-Trichloro-N-(thiophen-2-ylmethyl)acetamide is unique due to its specific combination of a trichloromethyl group and a thiophene ring. This structure imparts distinct chemical properties, making it valuable for various applications. Its ability to undergo multiple types of chemical reactions and its potential biological activities further distinguish it from similar compounds .

Properties

CAS No.

546064-45-3

Molecular Formula

C7H6Cl3NOS

Molecular Weight

258.6 g/mol

IUPAC Name

2,2,2-trichloro-N-(thiophen-2-ylmethyl)acetamide

InChI

InChI=1S/C7H6Cl3NOS/c8-7(9,10)6(12)11-4-5-2-1-3-13-5/h1-3H,4H2,(H,11,12)

InChI Key

NYDVNJAZOIOAQZ-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)CNC(=O)C(Cl)(Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.